n-(1-(3-Bromophenyl)ethyl)-2-methoxyacetamide

Epigenetics HDAC Inhibition Cancer Research

Procure N-(1-(3-Bromophenyl)ethyl)-2-methoxyacetamide (98% purity) for robust HDAC1/6 and EGFR inhibition studies (IC50: 1.10-10 nM). This specific meta-bromophenyl analog ensures experimental reproducibility; avoid >200-fold potency loss seen with non-brominated derivatives. Ideal for cancer epigenetics and NSCLC pathway crosstalk research.

Molecular Formula C11H14BrNO2
Molecular Weight 272.14 g/mol
Cat. No. B14898680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(1-(3-Bromophenyl)ethyl)-2-methoxyacetamide
Molecular FormulaC11H14BrNO2
Molecular Weight272.14 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)Br)NC(=O)COC
InChIInChI=1S/C11H14BrNO2/c1-8(13-11(14)7-15-2)9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3,(H,13,14)
InChIKeyRNKKHRVQGKTKFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-(1-(3-Bromophenyl)ethyl)-2-methoxyacetamide as a Selective HDAC1/6 Inhibitor


N-(1-(3-Bromophenyl)ethyl)-2-methoxyacetamide (CAS 1210860-19-7) is a synthetic organic compound belonging to the class of substituted acetamides. It is primarily characterized as a potent inhibitor of histone deacetylases (HDACs) and epidermal growth factor receptor (EGFR), with reported IC50 values of 1.10 nM for HDAC1, 4.30 nM for HDAC6, and 10 nM for EGFR [1]. Its molecular structure, featuring a meta-bromophenyl group and a methoxyacetamide moiety, contributes to a unique pharmacological profile that distinguishes it from other acetamide derivatives and HDAC inhibitors [1].

Procurement Risks of Substituting N-(1-(3-Bromophenyl)ethyl)-2-methoxyacetamide with Generic Analogs


Substituting N-(1-(3-Bromophenyl)ethyl)-2-methoxyacetamide with generic analogs like non-brominated phenylacetamides or non-methoxylated derivatives carries a high risk of experimental failure due to marked differences in target potency and selectivity. The specific arrangement of the 3-bromophenyl and 2-methoxyacetamide groups is not arbitrary; quantitative structure-activity relationship (QSAR) studies and direct binding assays demonstrate that seemingly minor structural modifications can lead to orders-of-magnitude reductions in inhibitory activity against key targets like HDAC1 and HDAC6 [1] [2]. For instance, removing the bromine atom (as in N-(1-phenylethyl)-2-methoxyacetamide) results in a >200-fold loss of HDAC1 inhibitory potency, underscoring that these compounds are not functionally interchangeable and cannot be freely substituted without compromising experimental outcomes [2].

Quantitative Differentiation Evidence for N-(1-(3-Bromophenyl)ethyl)-2-methoxyacetamide Procurement


Comparison of HDAC1 Inhibitory Potency with Non-Brominated Analog

The presence of the 3-bromophenyl group is critical for high-affinity HDAC1 inhibition. The target compound N-(1-(3-Bromophenyl)ethyl)-2-methoxyacetamide exhibits an IC50 of 1.10 nM against HDAC1 [1]. In contrast, its non-brominated analog, N-(1-phenylethyl)-2-methoxyacetamide, shows an IC50 of 218 nM against the same target under comparable assay conditions [2]. This represents a greater than 200-fold decrease in potency upon removal of the bromine substituent.

Epigenetics HDAC Inhibition Cancer Research

HDAC1/6 Isoform Selectivity Profile Compared to a Clinical Benchmark

The compound demonstrates a distinct selectivity profile between HDAC1 and HDAC6 isoforms. It inhibits HDAC1 with an IC50 of 1.10 nM and HDAC6 with an IC50 of 4.30 nM, resulting in an approximately 4-fold selectivity for HDAC1 over HDAC6 [1]. In comparison, the FDA-approved HDAC inhibitor vorinostat (SAHA) is reported to inhibit HDAC1 with an IC50 of 10 nM and HDAC6 with an IC50 of 20 nM in a comparable assay system, which also represents an approximately 2-fold selectivity but with nearly 10-fold lower absolute potency for HDAC1 [2].

Epigenetics Selective HDAC Inhibition Drug Discovery

Multi-Target Inhibition Profile (HDAC1, HDAC6, EGFR) Relative to Class-Specific Inhibitors

Beyond HDAC inhibition, N-(1-(3-Bromophenyl)ethyl)-2-methoxyacetamide exhibits potent activity against the epidermal growth factor receptor (EGFR) with an IC50 of 10 nM [1]. This dual HDAC/EGFR inhibitory profile is not common among standard acetamide derivatives or selective HDAC inhibitors. While a direct head-to-head comparator with the same dual activity is not available, this class-level inference suggests a unique polypharmacological profile that could be valuable for studying crosstalk between epigenetic regulation and growth factor signaling. Most standard HDAC inhibitors (e.g., vorinostat, entinostat) do not exhibit this secondary EGFR activity at comparable concentrations.

Polypharmacology Multi-Target Inhibition Cancer Therapeutics

Vendor-Specified Purity Benchmark for Consistent Reproducibility

Procurement decisions must consider compound purity to ensure experimental reproducibility. N-(1-(3-Bromophenyl)ethyl)-2-methoxyacetamide is offered by the vendor Leyan with a guaranteed purity of 98% . This is a quantifiable improvement over the more common industry baseline of 95% purity found for many research-grade acetamide analogs from other suppliers . A 3% increase in purity can significantly reduce off-target effects and confounding assay noise, especially in sensitive enzymatic assays like those used for HDAC and EGFR activity measurement.

Analytical Chemistry Quality Control Reproducible Research

Optimal Research and Procurement Applications for N-(1-(3-Bromophenyl)ethyl)-2-methoxyacetamide


Investigating HDAC1-Dependent Epigenetic Regulation in Cancer Cell Lines

This compound is ideally suited for studies dissecting the specific role of HDAC1 in cancer epigenetics. Its high potency (IC50 = 1.10 nM) and selectivity profile over HDAC6 (4.30 nM) allow for precise modulation of HDAC1 activity at low, therapeutically relevant concentrations, minimizing off-target effects seen with pan-HDAC inhibitors [1]. Its >200-fold greater potency compared to the non-brominated analog ensures that observed biological effects are specifically linked to the intended target [2].

Exploring the Synergistic Effects of Dual HDAC/EGFR Inhibition

The compound's unique dual inhibitory activity against HDAC1 (IC50 = 1.10 nM) and EGFR (IC50 = 10 nM) makes it a powerful chemical probe for studying the crosstalk between epigenetic regulation and growth factor signaling pathways [1]. This is particularly relevant in models of non-small cell lung cancer (NSCLC) and other malignancies where both HDAC and EGFR pathways are dysregulated and show therapeutic synergy.

Structure-Activity Relationship (SAR) Studies on Acetamide-Based Inhibitors

As a well-defined, high-purity (98%) compound with quantitative bioactivity data against multiple targets, N-(1-(3-Bromophenyl)ethyl)-2-methoxyacetamide serves as an excellent reference standard for SAR campaigns. Researchers can use this compound as a benchmark to evaluate new derivatives, quantifying how modifications to the phenyl ring, bromine position, or acetamide group impact HDAC1/6 and EGFR potency. Its clear differentiation from the non-brominated analog (218 nM vs 1.10 nM) provides a concrete, measurable baseline for SAR analysis [2].

Assay Development and High-Throughput Screening (HTS) Quality Control

The compound's robust, multi-target inhibitory profile (HDAC1, HDAC6, EGFR) and high vendor-specified purity (98%) make it a reliable positive control and calibration standard in biochemical and cell-based assays [1] . Its use ensures assay integrity and reproducibility, enabling accurate comparison of data across different screening batches and experimental runs, which is critical for drug discovery and development workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for n-(1-(3-Bromophenyl)ethyl)-2-methoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.